![molecular formula C21H22N2O6S2 B2698173 2-(2,4-difluorophenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one CAS No. 1116017-48-1](/img/structure/B2698173.png)

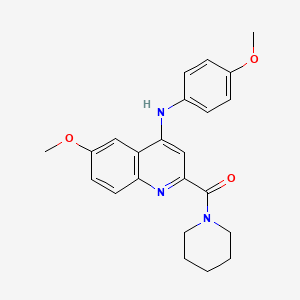

2-(2,4-difluorophenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyrazines are a class of compounds that have received significant attention in the synthetic chemistry community . They act as a versatile scaffold in organic synthesis and drug development .

Synthesis Analysis

Imidazo[1,2-a]pyrazines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazines can be analyzed using various techniques. For instance, X-ray crystallographic analyses can reveal remarkable differences in the molecular packing .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines can undergo a variety of chemical reactions. For example, they can be functionalized at the C-3 position through a three-component, decarboxylation reaction involving imidazo[1,2-a]pyridine, glyoxalic acid, and boronic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrazines can be influenced by the introduction of different substituents. For instance, introducing more fluorine atoms into the benzene ring of the primary ligand can significantly improve the thermal stability, photoluminescence quantum yield (PLQY), LUMO energy level, and luminous efficiency of the resulting complexes .Applications De Recherche Scientifique

Chemiluminescence Properties

- Electron-Donating Substituent Effect : 2-Methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones, with a substituent such as phenyl, 4-methoxyphenyl, or 4-trifluoromethoxyphenyl, display chemiluminescence in protic solvents. The efficiency of neutral singlet excited state formation is increased by electron-donating methoxy groups, suggesting potential applications in chemiluminescence-based assays and imaging technologies (Teranishi, Hisamatsu, & Yamada, 1999).

Synthesis of Novel Derivatives

- Imidazo[1,2-b]pyrazole Derivatives : Novel 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives have been synthesized, demonstrating the versatility of this chemical structure for generating new compounds with potential applications in various fields of chemistry and pharmacology (Pilgram, 1980).

Optical and Electrochromic Properties

- Asymmetric Imidazole/Pyrene/Pyrazine Based Compounds : These compounds exhibit visualized acidichromism and near-infrared electrochromism, indicating potential use in developing color-changing materials and sensors (Ma et al., 2015).

Structural and Spectroscopic Analysis

- Fundamental Physical Properties : Studies on 2-methyl and 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one derivatives have contributed to understanding their structural and spectroscopic properties, which can inform further research and development in materials science (Nakai et al., 2003).

Catalytic Applications

- Microwave-Assisted Synthesis : The use of disulfonic acid imidazolium chloroaluminate as a catalyst for synthesizing certain pyrazole derivatives demonstrates the role of this compound in facilitating efficient chemical reactions (Moosavi‐Zare et al., 2013).

Antiproliferative Agents in Cancer Research

- Targeting P53 in Lung Cancer : Imidazo[1,2-a]pyrazine derivatives have shown potential as antiproliferative agents, particularly in targeting P53 in non-small cell lung cancer cell lines, indicating a potential application in cancer therapeutics (Bazin et al., 2016).

Conformational Influence on Chemiluminescence

- Conformational Effects on Light Production : Studies on analogs of 2-methyl-6-(4-methoxyphenyl)imidazo[1,2-alpha]pyrazin-3(7H)-one revealed how conformational changes influence chemiluminescence efficiency, which is crucial for designing efficient light-producing materials (Teranishi, 2001).

Propriétés

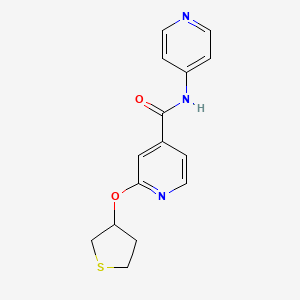

IUPAC Name |

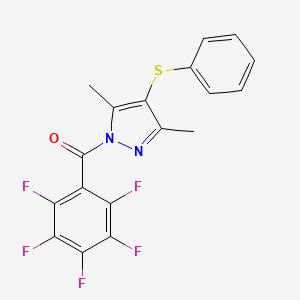

3-[benzenesulfonyl(methyl)amino]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6S2/c1-23(31(25,26)15-8-6-5-7-9-15)16-10-11-30-20(16)21(24)22-14-12-17(27-2)19(29-4)18(13-14)28-3/h5-13H,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSLPCZTROUYIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2698090.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2698091.png)

![N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2698094.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2698095.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2698105.png)

![(E)-1-[3-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride](/img/structure/B2698109.png)

![3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2698110.png)